5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a sulfanyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 2-chlorobenzaldehyde with thiourea to form the intermediate 2-chlorophenylthiourea. This intermediate is then reacted with dimethyl acetylenedicarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the chlorophenyl group can interact with aromatic residues in proteins, influencing their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(((2-Bromophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(((2-Fluorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(((2-Methylphenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-(((2-Chlorophenyl)sulfanyl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorophenyl group can enhance the compound’s reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-[(2-chlorophenyl)sulfanylmethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4S/c1-13(2)17-11(15)8(12(16)18-13)7-19-10-6-4-3-5-9(10)14/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTQMTQFIQSWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CSC2=CC=CC=C2Cl)C(=O)O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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